5-Chloro-8-methylquinoline-2,3-dicarboxylic acid
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Overview
Description
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H8ClNO4 and a molecular weight of 265.65 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.
Preparation Methods
The synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-chloro-8-methylquinoline with appropriate carboxylating agents under controlled conditions . Industrial production methods often utilize greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be compared with other similar compounds, such as:
5,7-Dichloro-8-hydroxy-2-methylquinoline: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester: This ester derivative has different reactivity and applications compared to the parent compound.
Properties
CAS No. |
948294-19-7 |
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Molecular Formula |
C12H8ClNO4 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
5-chloro-8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8ClNO4/c1-5-2-3-8(13)6-4-7(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18) |
InChI Key |
OACYTXMHYQXITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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